1-(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone
Description
Properties
IUPAC Name |
1-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2O/c1-5(13)8-4-12-9-7(8)2-6(10)3-11-9/h2-4H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQZRZPRRAKTGQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CNC2=C1C=C(C=N2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
N-Bromosuccinimide (NBS)-Mediated Bromination
NBS in dimethylformamide (DMF) at low temperatures (-10°C to 0°C) achieves selective bromination. A representative procedure involves dissolving 5-fluoro-1H-pyrrolo[2,3-b]pyridine (7.40 g, 54.36 mmol) in DMF (100 mL), adding NBS (9.67 g, 54.36 mmol) at -10°C, and stirring for 1 hour. Quenching with water yields 3-bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine (11.50 g, 81.56% yield). Similar conditions at 0°C for 2 hours yield 64%.
Bromine as a Direct Brominating Agent
Bromine in DMF at room temperature (20°C) for 4 hours provides a 40% yield. For example, adding bromine (0.75 mL, 14.5 mmol) to 5-fluoro-1H-pyrrolo[2,3-b]pyridine (1 g, 7.34 mmol) in DMF (10 mL) followed by sodium thiosulfate quenching and column chromatography yields the brominated product.
Table 1: Bromination Conditions and Yields
| Brominating Agent | Solvent | Temperature | Time | Yield | Source |
|---|---|---|---|---|---|
| NBS | DMF | -10°C | 1 h | 81.56% | |
| NBS | DMF | 0°C | 2 h | 64% | |
| Bromine | DMF | 20°C | 4 h | 40% |
Acetylation of 3-Bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine
The acetyl group is introduced via palladium-catalyzed cross-coupling or nucleophilic substitution.
Friedel-Crafts Acylation
Direct acetylation via Friedel-Crafts is challenging due to the electron-withdrawing fluorine but feasible under optimized conditions. A related compound, 2,2,2-trichloro-1-(5-fluoro-1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone, is synthesized using trichloroacetyl chloride and AlCl3. For the target compound, acetyl chloride with AlCl3 in dichloromethane at reflux may achieve similar results, though yields are unreported.
One-Pot Synthesis from Pyrrole Derivatives
Cyclization of Functionalized Pyrroles
A patent method for 5-phenyl-1H-pyrrolo[2,3-b]pyridine involves cyclizing halogenated intermediates with ammonia. Applying this to 5-fluoro derivatives, 3-acetylpyrrole precursors could cyclize with fluoropyridine fragments under basic conditions.
Comparative Analysis of Methods
-
Bromination Efficiency : NBS in DMF at -10°C offers the highest yield (81.56%), whereas bromine at 20°C yields only 40%.
-
Acetylation Challenges : Direct Friedel-Crafts acylation is less favored due to fluorine’s deactivating effect, making cross-coupling more reliable.
-
Industrial Scalability : Continuous flow reactors (as suggested in unrelated Benchchem data) could optimize bromination and coupling steps, though specific studies are lacking.
Chemical Reactions Analysis
Types of Reactions
1-(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted derivatives with various functional groups .
Scientific Research Applications
1-(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a kinase inhibitor, particularly targeting fibroblast growth factor receptors (FGFRs), which play a crucial role in cancer therapy.
Materials Science: It is used as a building block for the synthesis of advanced materials with unique electronic and optical properties.
Biological Studies: The compound is studied for its biological activity, including its effects on cell proliferation and apoptosis.
Mechanism of Action
The mechanism of action of 1-(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone involves its interaction with specific molecular targets and pathways:
Kinase Inhibition: The compound inhibits FGFRs by binding to the ATP-binding site, thereby blocking the phosphorylation of downstream signaling proteins and inhibiting cell proliferation.
Apoptosis Induction: It induces apoptosis in cancer cells by activating caspase pathways and promoting cell death.
Comparison with Similar Compounds
Substituent Position and Isomerism
- Positional Isomer: 1-(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)ethanone (CAS: N/A) is a positional isomer of the target compound, differing in the acetyl group’s position (4- vs. 3-yl).
Halogen-Substituted Derivatives
- Brominated Analogs: Compounds like 2-Bromo-1-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone (CAS: N/A) exhibit higher molecular weights (e.g., ~342.4 g/mol for bromo-trichloro derivatives) and elevated melting points (e.g., 280–282°C for 9a in ), attributed to increased van der Waals forces and halogen bonding .
- Chlorinated Analogs: 1-(4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone (CAS: 1011711-52-6) replaces fluorine with chlorine at the 4-position. Chlorine’s lower electronegativity and larger size may diminish hydrogen-bonding capacity but enhance lipophilicity .
Alkyl-Substituted Derivatives
- Methyl-Substituted Analog: 1-(5-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone (CAS: 1222533-85-8) substitutes fluorine with a methyl group.
Parent Compound and Unsubstituted Analogs
- 1-(1H-Pyrrolo[2,3-b]pyridin-3-yl)ethanone (CAS: 83393-46-8) lacks the 5-fluoro substituent. Its simpler structure (molecular weight: 160.17 g/mol) results in reduced metabolic stability and weaker binding in biological assays, highlighting fluorine’s critical role in enhancing drug-like properties .
Anti-Influenza Activity
The target compound’s derivatives, such as 5-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one , demonstrate potent PB2 inhibition (IC₅₀ < 100 nM), crucial for blocking viral replication. Fluorine’s electronegativity facilitates hydrogen bonding with PB2’s active site, while the acetyl group optimizes steric fit .
Electronic and Steric Effects
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Key Substituent | Bioactivity Relevance |
|---|---|---|---|---|
| Target Compound | 178.16 | N/A | 5-Fluoro | Anti-influenza (PB2 inhibition) |
| 1-(5-Methyl-3-yl)ethanone | 175.19 | N/A | 5-Methyl | Altered metabolic stability |
| 2-Bromo-1-(5-bromo-3-yl)ethanone | ~342.40 | 280–282 | 5-Bromo, 2-Bromo | Steric hindrance, crystallography |
| 1-(4-Chloro-3-yl)ethanone | 194.62 | N/A | 4-Chloro | Increased lipophilicity |
Biological Activity
1-(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Chemical Formula : C9H7FN2O
- Molecular Weight : 178.16 g/mol
- IUPAC Name : this compound
- SMILES : CC(=O)c1c(F)cnc2[nH]ccc12
This compound exhibits biological activity primarily through its interaction with various molecular targets. Notably, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a critical role in cell proliferation and survival in cancer cells.
FGFR Inhibition
Recent studies have highlighted the compound's ability to inhibit FGFR signaling pathways. For instance, a derivative exhibited IC50 values of 7 nM for FGFR1 and 9 nM for FGFR2, indicating potent inhibitory activity against these receptors . This inhibition can lead to reduced tumor cell proliferation and increased apoptosis in cancer models.
Biological Activity Data
Case Study 1: Anti-Cancer Activity
In vitro studies demonstrated that this compound inhibited the proliferation of breast cancer cells (4T1). The compound not only suppressed cell growth but also induced apoptosis, showcasing its potential as a therapeutic agent in oncology .
Case Study 2: Antiviral Potential
Another study focused on the compound's antiviral properties against the influenza virus by targeting the PB2 subunit of RNA-dependent RNA polymerase. The most potent derivative showed promising results with low EC50 values in cellular assays, indicating potential for development as an anti-influenza drug .
Q & A
Q. Methodological Insight :
- Step 1 : Introduce fluorine at the 5-position via electrophilic substitution using N-fluoropyridinium salts.
- Step 2 : Bromo-acetylation using 2-bromoacetyl bromide in anhydrous THF at 0°C to room temperature, achieving yields >70% .
- Step 3 : Purification via column chromatography (hexane/ethyl acetate gradient) to isolate the target compound.
How can the structure of this compound be confirmed spectroscopically?
Basic Research Question
Key techniques include ¹H/¹³C NMR , IR , and mass spectrometry :
- ¹H NMR : Expected signals include a singlet for the acetyl group (~δ 2.6 ppm) and distinct aromatic protons from the pyrrolopyridine ring (δ 8.4–8.7 ppm for H-2 and H-4) .
- IR : A strong carbonyl stretch at ~1650–1680 cm⁻¹ confirms the ethanone moiety .
- High-Resolution Mass Spectrometry (HRMS) : Exact mass should match the molecular formula (C₉H₆FN₂O; calculated [M+H]⁺: 179.0463).
Q. Advanced Validation :
- X-ray crystallography (if crystalline): Resolves bond angles and confirms regiochemistry of the fluorine substituent. For analogous compounds, C–F bond lengths are typically ~1.35 Å .
What are the challenges in analyzing structure-activity relationships (SAR) for fluorinated pyrrolo[2,3-b]pyridines?
Advanced Research Question
Fluorine’s electron-withdrawing effects modulate electronic properties and binding affinity. Key considerations:
- Substituent Position : Fluorine at the 5-position enhances metabolic stability but may reduce solubility. Compare with 3- or 7-fluoro isomers using computational docking (e.g., AutoDock Vina) .
- Bioisosteric Replacements : Replace the ethanone group with carboxamide or sulfonamide to assess potency changes. For example, acetylated derivatives of pyrrolo[2,3-b]pyridines show enhanced antiproliferative activity in cancer cell lines (IC₅₀ < 10 µM) .
Q. Experimental Design :
- Synthesize analogs with varying substituents (e.g., Cl, Br, OMe) at the 5-position.
- Test in vitro against target enzymes (e.g., kinases) using fluorescence polarization assays.
How do reaction conditions influence the regioselectivity of acylation in pyrrolo[2,3-b]pyridines?
Advanced Research Question
Regioselectivity is governed by electronic and steric factors:
- Electrophilic Acylation : The 3-position is more reactive due to conjugation with the pyrrole nitrogen. Use Lewis acids (e.g., AlCl₃) in dichloromethane at −20°C to favor 3-acylation .
- Competitive Pathways : At higher temperatures (>40°C), competing reactions (e.g., dimerization) may occur. Monitor via TLC and quench reactions at 80% completion .
Q. Case Study :
- In the synthesis of 2-bromo-1-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone, regioselective acylation at the 3-position was achieved using NaH as a base in THF at 0°C .
What advanced techniques are used to study the solid-state properties of this compound?
Advanced Research Question
- X-ray Crystallography : Resolves molecular packing and hydrogen-bonding networks. For example, the acetyl group forms C=O···H–N interactions with adjacent pyrrole NH groups, stabilizing the crystal lattice .
- DSC/TGA : Determines melting points (mp ~166–167°C for brominated analogs) and thermal decomposition profiles .
Q. Data Interpretation :
- Powder XRD : Compare experimental patterns with simulated data (Mercury software) to assess crystallinity.
How does fluorination impact the compound’s reactivity in cross-coupling reactions?
Advanced Research Question
Fluorine reduces electron density, slowing down Suzuki-Miyaura couplings. Mitigation strategies:
Q. Example :
- Coupling of 5-fluoro-pyrrolo[2,3-b]pyridine with 3,4-dimethoxyphenylboronic acid achieved 92% yield under microwave conditions .
What safety protocols are recommended for handling this compound?
Basic Research Question
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
